molecular formula C15H15NO2 B7963942 Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Cat. No.: B7963942
M. Wt: 241.28 g/mol
InChI Key: LBTZCXSYOKWLNC-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a chemical compound of interest in medicinal and agrochemical research. While specific biological data for this exact molecule may be limited, its structure incorporates the privileged pyridine-carboxylate scaffold, a motif frequently explored in drug discovery and development . The pyridine ring is a fundamental building block in FDA-approved pharmaceuticals, valued for its ability to engage in key molecular interactions with biological targets, such as π-π stacking and hydrogen bonding . The presence of the methyl ester group adds versatility, often serving as a synthetic handle for further chemical modification into amide functionalities, which are prevalent in active ingredients . Compounds featuring a similar 2,4-dimethylphenyl substitution pattern have been investigated in various research contexts, including as intermediates for complex molecules and as potential antifungal agents by targeting enzymes like succinate dehydrogenase (SDH) . Researchers can leverage this compound as a key intermediate for synthesizing novel molecules or as a candidate for high-throughput screening in programs targeting enzyme inhibition and the development of new therapeutic or agrochemical agents . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZCXSYOKWLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and pyridine-2-carboxylic acid.

  • Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the carboxylic acid group of pyridine-2-carboxylic acid in the presence of a condensing agent like thionyl chloride (SOCl₂) to form an intermediate.

  • Methylation: The intermediate undergoes methylation using methyl iodide (CH₃I) to introduce the methyl ester group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-2,4-dicarboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Synthesis Example:

A typical synthesis involves the reaction of 2,4-dimethylphenol with pyridine-2-carboxylic acid in the presence of a suitable catalyst to yield methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate. The reaction conditions such as temperature and time can significantly affect the yield and purity of the product.

Antimicrobial Properties

Research indicates that derivatives of methyl pyridine carboxylates exhibit antimicrobial activities against various pathogens. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating potential as new anti-tubercular agents .

Cancer Research

This compound has shown promise in cancer research. Studies suggest that modifications to its structure can enhance its cytotoxic effects against cancer cell lines. For example, certain analogs have been reported to possess improved cell-killing activity compared to lead compounds like INH1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the pyridine core have been systematically studied to identify compounds with enhanced potency.

Compound Substituent Activity
INH1NoneBaseline
Compound 62,4-DimethylIncreased
Compound 212,4,6-TrimethylSignificantly Increased

This table summarizes findings from recent studies indicating that introducing more polar groups or optimizing existing substituents can lead to better bioactivity against targeted diseases .

Case Study: Antitubercular Activity

A series of methyl pyridine derivatives were synthesized and tested for their antitubercular activity. Compounds were evaluated using in vitro assays against Mycobacterium tuberculosis strains. Notably, certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting a promising avenue for further development .

Case Study: Anticancer Potential

In another study focusing on cancer therapy, this compound analogs were screened for cytotoxicity against various cancer cell lines. The results indicated that specific modifications led to enhanced apoptosis in cancer cells through mechanisms involving cell cycle disruption and induction of mitotic abnormalities .

Mechanism of Action

The mechanism by which Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties
Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate C₁₅H₁₅NO₂ 241.29 2,4-dimethylphenyl (position 4), methyl ester (position 2) Pyridine (aromatic) High lipophilicity; moderate aqueous solubility; aromatic π-π interactions
Methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride C₁₅H₂₂ClNO₂ 283.80 2,4-dimethylphenyl (position 4), methyl ester (position 2) Piperidine (saturated) Water-soluble (hydrochloride salt); flexible conformation; basic nitrogen
Methyl 2-(methylthio)pyrimidine-4-carboxylate C₇H₈N₂O₂S 184.21 Methylthio (position 2), methyl ester (position 4) Pyrimidine (aromatic, two N atoms) Polar due to sulfur and nitrogen; potential hydrogen bonding
Methyl 4-(chloromethyl)pyridine-2-carboxylate C₈H₈ClNO₂ 185.61 Chloromethyl (position 4), methyl ester (position 2) Pyridine (aromatic) Reactive chloromethyl group; smaller substituent enhances solubility

Functional Group and Reactivity Comparisons

  • Ester Group : The methyl ester at position 2 in the target compound is less hydrolytically stable than ethyl esters (e.g., ethyl pyridine-2-carboxylate), which may slow metabolic degradation .
  • Substituent Effects : The 2,4-dimethylphenyl group increases steric bulk and lipophilicity compared to smaller groups like chloromethyl () or methylthio (). This may enhance membrane permeability but reduce aqueous solubility.
  • Ring System: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic properties.

Biological Activity

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiparasitic, anti-inflammatory, and anticancer activities, supported by relevant studies and data tables.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds similar to this compound. For instance, research on related pyridine-2-carboxamides demonstrated strong activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited IC50 values in the low nanomolar range, indicating potent inhibition of parasite viability.

Table 1: Antiparasitic Activity of Related Compounds

Compound NameIC50 (µM)Selectivity Index (SI)
Compound A0.02>100
Compound B0.05>80
This compoundTBDTBD

The studies indicated that structural modifications significantly influenced biological activity, emphasizing the importance of the aromatic substituents on the nitrogen atom in enhancing antiplasmodial effects .

2. Anti-inflammatory Activity

This compound and its derivatives have also been evaluated for anti-inflammatory properties. Compounds containing similar structures were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation through modulation of oxidative stress mediators.

Table 2: Anti-inflammatory Activity Data

Compound NameTNF-α Inhibition (%)IL-6 Inhibition (%)NO Production (µM)
Compound C75701.5
This compoundTBDTBDTBD

The ability of these compounds to modulate inflammatory responses indicates their potential therapeutic application in conditions characterized by excessive inflammation .

3. Anticancer Activity

In addition to antiparasitic and anti-inflammatory activities, this compound has been investigated for anticancer effects. Studies have shown that similar compounds exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Table 3: Anticancer Activity Overview

Cell LineIC50 (µM)Selectivity Index (Normal Cells)
MDA-MB-231 (Breast)0.1520
HeLa (Cervical)0.1015
Normal Fibroblasts>5-

The selectivity index indicates that these compounds can effectively target cancer cells with minimal toxicity to normal cells, making them promising candidates for further development in cancer therapy .

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